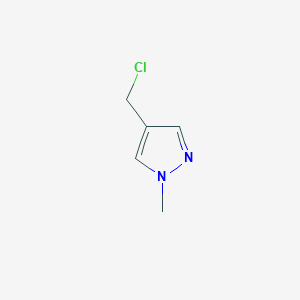

4-(chloromethyl)-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

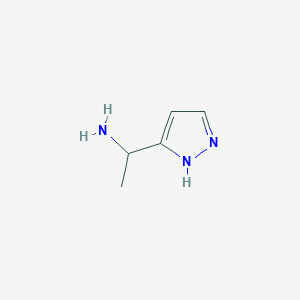

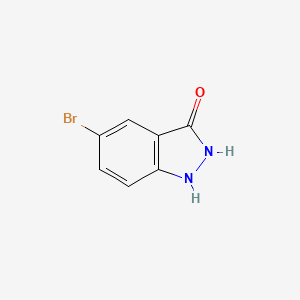

The compound "4-(chloromethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization and nucleophilic substitution reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is prepared through a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole chemistry in generating chloromethylated derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction techniques. For example, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . The crystallographic analysis provides insights into the conformation and orientation of substituents, which is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions. The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product, demonstrating the reactivity of the chloromethyl group in such compounds . These reactions are important for further functionalization of the pyrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry are used to characterize these compounds . For example, the vibrational spectra and NBO analysis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas provide information about the intramolecular non-covalent interactions, which can affect the compound's stability and reactivity .

Scientific Research Applications

Synthesis of Pharmacological Intermediates

- Versatile Intermediate for Disubstituted Pyrazolopyrimidines : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been synthesized as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, highlighting the utility of chloromethyl pyrazole derivatives in medicinal chemistry (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antitumor Agents

- Biological Properties of Pyrazoles : Research has shown that novel isolated or fused heterocyclic ring systems containing the pyrazole moiety, such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives, possess significant antibacterial and antitumor activities. This underscores the potential of chloromethyl pyrazole derivatives in developing new therapeutic agents (Hamama et al., 2012).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Chloromethyl pyrazole derivatives have been investigated for their role as corrosion inhibitors. Compounds like 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole] demonstrated high anticorrosion activity in hydrochloric acid solutions, indicating their potential application in protecting metals from corrosion (Ouali et al., 2013).

Molecular Docking and Anti-Diabetic Studies

- Anti-Diabetic Potential : A study on benzimidazole-pyrazoline hybrid molecules, synthesized through a series of reactions involving pyrazoline derivatives, highlighted their potential as anti-diabetic agents. The compounds showed significant α-glucosidase inhibition activity, suggesting the importance of pyrazoline derivatives in the development of new treatments for diabetes (Ibraheem et al., 2020).

Tautomerism and Structural Studies

- Tautomerism of NH-Pyrazoles : Structural studies of NH-pyrazoles, including derivatives like 3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole, have provided insights into the tautomerism of these compounds. Understanding tautomerism is crucial for the design of pyrazole-based compounds with desired biological and chemical properties (Cornago et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYMVNVREOOVEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)